molecular formula C17H23N3O B6131461 2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol

2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol

Cat. No.: B6131461
M. Wt: 285.4 g/mol
InChI Key: IMHMYRAISBOAKT-UHFFFAOYSA-N
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Description

2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol is a complex organic compound that features both isoquinoline and piperazine moieties

Properties

IUPAC Name

2-[4-(isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19-8-9-20(13-16(19)6-10-21)12-15-4-2-3-14-11-18-7-5-17(14)15/h2-5,7,11,16,21H,6,8-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHMYRAISBOAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives with piperazine intermediates. The reaction conditions often involve the use of high-boiling solvents such as 1,2-dichlorobenzene or a mixture of dimethylformamide and 1,2-dichlorobenzene . The choice of solvent is crucial as it affects the solubility of the starting materials and the yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate catalytic hydrogenation steps to reduce any intermediate compounds and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction may produce piperazine alcohols.

Scientific Research Applications

2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline derivatives: Compounds like isoquinoline and its substituted derivatives share structural similarities.

    Piperazine derivatives: Compounds such as 1-methylpiperazine and its analogs are structurally related.

Uniqueness

What sets 2-[4-(Isoquinolin-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol apart is the combination of both isoquinoline and piperazine moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in research and industry .

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